6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine
Description
Crystallographic Analysis of Pyridazine Core Configuration
The pyridazine core in 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine adopts a planar geometry, consistent with the intrinsic electronic properties of the heterocycle. Crystallographic studies of analogous pyridazine derivatives reveal near-coplanar arrangements between the pyridazine ring and substituents, with dihedral angles typically <30°. For example, in 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, the pyridazine ring exhibits r.m.s. deviations of 0.0137 Å (molecule A) and 0.0056 Å (molecule B), indicating high planarity.
Key geometric parameters include:
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Pyridazine ring r.m.s. deviation | 0.0137–0.0056 | |
| Chlorine-pyridazine bond length | ~1.72–1.75 | |
| N–C (pyridazine) bond length | ~1.33–1.36 |
The chlorine substituent at position 6 adopts a meta orientation relative to the pyridazine nitrogen atoms, facilitating π-π stacking interactions with adjacent molecules in the crystal lattice. Hydrogen bonding between the 3-amino group and chlorine or neighboring nitrogen atoms further stabilizes the lattice.
Stereochemical Implications of 2-Methylcyclohexyl Substituent
The 2-methylcyclohexyl group introduces stereochemical complexity, with the methyl group positioned axially or equatorially depending on the cyclohexane conformation. X-ray crystallography of analogous cyclohexyl-substituted pyridazines (e.g., N-(2-methylcyclohexyl) derivatives) reveals a preference for chair conformations where the methyl group occupies the equatorial position to minimize steric strain.
Stereochemical effects include:
| Feature | Impact on Geometry |
|---|
Properties
IUPAC Name |
6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-2-3-5-9(8)13-11-7-6-10(12)14-15-11/h6-9H,2-5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWETXNRGSYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine typically involves:
- Formation of the pyridazine ring with a chloro substituent at position 6
- Introduction of the amino group at position 3
- N-alkylation or amination with 2-methylcyclohexylamine
This can be achieved via reduction of nitro precursors, nucleophilic substitution, or catalytic hydrogenation routes.
Reduction of Nitro Precursors to Amines
One common and efficient approach is the reduction of 6-chloro-2-methyl-3-nitropyridine derivatives to the corresponding amine. This step is crucial to obtain the 3-amine functionality on the pyridazine ring.
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Iron powder and hydrochloric acid in ethanol/water at 20°C for 1 hour | Fe powder (excess), conc. HCl, EtOH, H2O, RT 1h | 99% | Reaction mixture stirred, solvent removed under reduced pressure, neutralized with NaHCO3, extracted with EtOAc, purified by filtration and drying. Produces yellow solid amine intermediate. Suitable for scale-up. |
| Catalytic hydrogenation with 5% Pd/C in ethanol under hydrogen pressure (0.3-0.5 MPa) at 40-45°C for 6-8 hours | 5% Pd/C catalyst, H2 gas, EtOH, autoclave conditions | ~98% | High purity amine obtained after filtration and recrystallization. Efficient for industrial scale. |
| Iron and ammonium chloride in methanol at 80°C for 5 hours | Fe powder, NH4Cl, MeOH, 80°C, 5h | Not specified | Followed by filtration, concentration, and column chromatography purification. Suitable for lab-scale synthesis. |
These methods are well-documented for converting nitro-substituted pyridazine precursors into the corresponding amines with high yields and purity.
Amination with 2-Methylcyclohexylamine
The key step to obtain this compound involves the nucleophilic substitution or coupling of the 3-amino group with 2-methylcyclohexylamine. Although explicit detailed protocols for this exact coupling are sparse in the direct literature, analogous methods for similar pyridazin-3-amines suggest:
- Reaction of 6-chloro-3-aminopyridazine derivatives with 2-methylcyclohexylamine under controlled conditions (e.g., reflux in ethanol or DMF)
- Use of base catalysts (e.g., triethylamine) to facilitate amine substitution
- Purification by recrystallization or chromatography
Alternative Synthetic Routes
Research articles report related synthetic routes for structurally similar compounds such as 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine, which may provide insights into the preparation of the target compound:
| Route | Description | Reference |
|---|---|---|
| Reaction of 2-methylimidazo[1,2-b]pyridazine-3-amine with chloroform in presence of Lewis acid catalysts (AlCl3 or FeCl3) | Electrophilic chlorination at position 6 | Nakamura et al., J. Org. Chem., 2002 |
| Reaction of 2-methylimidazo[1,2-b]pyridine-3-carboxylate with chloramine T in presence of sodium carbonate | Amination and chlorination steps combined | Zhang et al., J. Heterocyclic Chem., 2005 |
These methods demonstrate the utility of Lewis acid catalysis and chloramine reagents for selective chlorination and amination on heterocyclic rings.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Yield | Product Purity | Notes |
|---|---|---|---|---|---|
| Nitro reduction | 6-chloro-2-methyl-3-nitropyridine | Fe/HCl in EtOH/H2O, 20°C, 1h | 99% | High | Simple, scalable |
| Nitro reduction | 6-chloro-2-methyl-3-nitropyridine | 5% Pd/C, H2, EtOH, 40-45°C, 6-8h | ~98% | Very high | Industrially preferred |
| Nitro reduction | 6-chloro-2-methyl-3-nitropyridine | Fe/NH4Cl, MeOH, 80°C, 5h | Not specified | Moderate | Lab scale |
| Chlorination | 2-methylimidazo[1,2-b]pyridazine-3-amine | Chloroform + AlCl3 or FeCl3 | Good | Good | Lewis acid catalysis |
| Amination | 6-chloro-3-aminopyridazine | 2-methylcyclohexylamine, base, solvent (e.g., DMF) | Not specified | Not specified | Requires optimization |
Research Findings and Considerations
- The reduction of nitro groups to amines is a critical and well-established step, with iron powder/HCl and catalytic hydrogenation being the most efficient and clean methods.
- The choice of solvent and temperature affects yield and purity; ethanol/water mixtures at room temperature are effective for iron reductions.
- Catalytic hydrogenation offers a cleaner process with fewer by-products but requires specialized equipment (autoclave).
- Chlorination using Lewis acids is selective and efficient for introducing the chloro substituent at position 6.
- Amination with 2-methylcyclohexylamine is less documented but likely proceeds via nucleophilic aromatic substitution or coupling reactions, often requiring a base and elevated temperatures.
- Purification typically involves extraction, filtration through Celite, drying over sodium sulfate, and recrystallization from solvents like ethyl acetate and cyclohexane.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N-(2-methylcyclohexyl) group.
Cyclization Reactions: The pyridazine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Compounds with oxidized N-(2-methylcyclohexyl) groups.
Reduction Products: Compounds with reduced N-(2-methylcyclohexyl) groups.
Scientific Research Applications
6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the N-(2-methylcyclohexyl) group contribute to the compound’s binding affinity and specificity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridazin-3-amine Derivatives
Key Observations:
- Substituent Effects on Melting Points: The 4-nitrophenyl derivative (Compound 12) exhibits a high melting point (182–183°C), likely due to strong intermolecular interactions (e.g., π-stacking and hydrogen bonding) . In contrast, alkyl-substituted analogs (e.g., cyclohexylmethyl) lack reported melting points, suggesting lower crystallinity or amorphous solid states .
Crystallographic and Structural Insights
- Crystal Packing: The 2-methoxyphenyl derivative crystallizes in the monoclinic P2/c space group with unit cell parameters a = 14.6018 Å, b = 10.8574 Å, c = 17.4630 Å, and β = 126.438°. Hydrogen bonding between the pyridazine N-atom and methoxy O-atom stabilizes the lattice .
- Collision Cross-Section (CCS): For 6-chloro-N-(cyclohexylmethyl)pyridazin-3-amine, predicted CCS values range from 149.9 Ų ([M+H]⁺) to 163.1 Ų ([M+Na]⁺), indicating moderate gas-phase stability .
Biological Activity
6-Chloro-N-(2-methylcyclohexyl)pyridazin-3-amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.
This compound has a molecular formula of C11H14ClN3 and a molecular weight of 227.70 g/mol. Its structure includes a pyridazine ring which is known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor, modulating pathways involved in cell proliferation and apoptosis.
Research indicates that this compound exhibits significant effects on cellular functions:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, inhibiting the growth of various bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Anticancer Activity :
- A study evaluating pyridazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against murine colon cancer cell lines. The IC50 values indicated effective inhibition of tumor growth, suggesting that this class of compounds may be promising in cancer therapy .
- Antimicrobial Effects :
- Cell Viability Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-N-(2-methylcyclohexyl)pyridazin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 2-methylcyclohexylamine. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Elevated temperatures (80–100°C) improve substitution efficiency.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity.
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm structure using (e.g., cyclohexyl CH at δ 1.2–1.8 ppm) .
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodological Answer :
- X-ray diffraction : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data at 295 K .
- Refinement : SHELXL (via WinGX suite) for small-molecule refinement. Key metrics: R-factor <0.05, wR-factor <0.12, and Z = 8 for monoclinic systems (space group P2/c) .
- Data Interpretation : Hydrogen bonding patterns (e.g., N–H···Cl interactions) should be analyzed using graph-set notation (e.g., motifs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR in DMSO-d6 to resolve pyridazine ring protons (δ 7.2–8.5 ppm) and cyclohexyl CH groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (theoretical m/z 268.12 for CHClN) .
- FT-IR : Identify N–H stretches (~3350 cm) and C–Cl vibrations (~750 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the cyclohexyl group) influence bioactivity?
- Methodological Answer :
- SAR Strategy : Synthesize analogs (e.g., 2,4-difluorobenzyl or tetrahydrofuran derivatives) and compare binding affinities using enzyme inhibition assays .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with IC values .
- Case Study : 6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine showed 10x higher inhibitory activity against COX-2 than the parent compound, attributed to enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data (e.g., unexpected bond lengths)?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference SC-XRD bond lengths (e.g., C–N: 1.34 Å) with DFT-optimized structures (B3LYP/6-311+G(d,p)) .
- Error Analysis : Use PLATON to check for disorders or twinning in crystals. Re-refine data with SHELXL using Hirshfeld rigid-bond restraints .
Q. How does enantiomeric purity of the 2-methylcyclohexyl group affect pharmacological properties?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to isolate R- and S-enantiomers .
- Activity Testing : Compare enantiomers in vitro (e.g., IC for enzyme inhibition) and in vivo (PK/PD studies in rodent models) .
- Example : The R-enantiomer of a related compound exhibited 3x higher metabolic stability in liver microsomes due to reduced CYP3A4 affinity .
Q. What advanced NMR techniques can elucidate dynamic molecular interactions in solution?
- Methodological Answer :
- NOESY : Detect spatial proximity between cyclohexyl CH and pyridazine protons to confirm conformation .
- -HSQC : Map hydrogen-bonding networks in DMSO-d6, correlating with SC-XRD data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
